molecular formula C8H13N3O2S B1595798 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole CAS No. 28795-33-7

1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole

Número de catálogo: B1595798
Número CAS: 28795-33-7
Peso molecular: 215.28 g/mol
Clave InChI: MFRJPLQSIRTHSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds containing multiple functional groups. According to PubChem computational analysis, the preferred IUPAC name is 1-(2-ethylsulfanylethyl)-2-methyl-5-nitroimidazole. This nomenclature reflects the hierarchical naming priority system where the imidazole ring serves as the parent structure, with substituents numbered according to the lowest possible locants.

The compound's CAS Registry Number 28795-33-7 was assigned by the Chemical Abstracts Service, establishing its unique identity within the chemical literature since 2005. The European Community number 249-226-3 provides additional regulatory identification for the compound within European chemical databases. The molecular formula C8H13N3O2S indicates the presence of eight carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 215.28 grams per mole.

The structural representation through simplified molecular-input line-entry system (SMILES) notation appears as CCSCCN1C(=NC=C1N+[O-])C, which encodes the complete molecular connectivity. The International Chemical Identifier (InChI) provides a more comprehensive structural description: InChI=1S/C8H13N3O2S/c1-3-14-5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3, with the corresponding InChI Key MFRJPLQSIRTHSZ-UHFFFAOYSA-N serving as a condensed hash representation.

Property Value Source
Molecular Formula C8H13N3O2S PubChem
Molecular Weight 215.28 g/mol PubChem
CAS Registry Number 28795-33-7 PubChem
EC Number 249-226-3 PubChem
IUPAC Name 1-(2-ethylsulfanylethyl)-2-methyl-5-nitroimidazole PubChem
InChI Key MFRJPLQSIRTHSZ-UHFFFAOYSA-N PubChem

Structural Isomerism and Tautomeric Considerations

The structural complexity of this compound necessitates careful consideration of potential isomeric and tautomeric forms. As a member of the nitroimidazole class, this compound exhibits the characteristic tautomeric equilibrium between 4-nitroimidazole and 5-nitroimidazole positional isomers. The terminology "4-nitroimidazole" and "5-nitroimidazole" refers to equivalent structures from a pharmaceutical perspective, as these tautomers readily interconvert through proton migration.

The imidazole ring system inherently displays annular tautomerism, where the position of the proton on the nitrogen atoms can vary. Research on similar imidazole compounds has demonstrated that tautomeric equilibria are influenced by environmental factors including pH, solvent polarity, and temperature. In the case of this compound, the presence of the 2-methyl substituent and the N1 substitution with the ethylthioethyl chain significantly constrains the tautomeric possibilities compared to unsubstituted imidazoles.

Nuclear magnetic resonance studies on related imidazole compounds have revealed that the distribution of tautomeric forms varies significantly depending on the substitution pattern. The specific substitution pattern in this compound, with the nitro group at position 5 and the methyl group at position 2, creates a defined tautomeric preference that differs from the balanced tautomerism observed in unsubstituted systems.

The ethylthioethyl substituent at position 1 of the imidazole ring introduces additional conformational considerations. The flexible ethylene bridge connecting the imidazole nitrogen to the sulfur atom allows for multiple conformational states, though these represent conformational isomers rather than constitutional isomers. The rotational freedom around the carbon-carbon and carbon-sulfur bonds within the side chain contributes to the compound's three-dimensional structural diversity.

Comparative Analysis of Synonyms Across Chemical Databases

A comprehensive survey of chemical databases reveals substantial variation in the nomenclature and synonym usage for this compound. PubChem lists multiple synonyms including "this compound," "1-[2-(ethylthio)ethyl]-2-methyl-5-nitro-1h-imidazole," and the European Inventory of Existing Commercial Chemical Substances (EINECS) designation 249-226-3.

ChemicalBook databases consistently employ the notation "1-[2-(ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole" as the primary identifier. This variation in bracketing conventions reflects different database formatting standards rather than fundamental nomenclatural differences. The compound also appears in specialized pharmaceutical databases under designations such as "Tinidazole Impurity 5" and "Tinidazole impurity 01," indicating its relevance as a pharmaceutical impurity standard.

The Drug Substance Registry System utilizes the Unique Ingredient Identifier W333Y9BQ8L, providing an additional layer of identification beyond traditional naming systems. This alphanumeric code serves as a regulatory identifier that transcends language and nomenclatural barriers, facilitating international pharmaceutical and chemical regulation.

Variations in the representation of the ethylthio group demonstrate the challenges in systematizing complex substituent nomenclature. Some databases employ "ethylthio" while others use "ethylsulfanyl," reflecting evolving IUPAC recommendations for sulfur-containing substituents. The formal IUPAC preference for "sulfanyl" over "thio" in systematic naming represents a modernization of sulfur nomenclature, though both forms remain widely recognized in chemical literature.

Database Source Primary Name Alternative Designations
PubChem 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole 1-(2-ethylsulfanylethyl)-2-methyl-5-nitroimidazole
ChemicalBook 1-[2-(ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole Tinidazole Impurity 5
CAS Common Chemistry 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole EINECS 249-226-3
Axios Research This compound API Tinidazole reference standard

The nomenclatural analysis reveals that while the core structural designation remains consistent across databases, formatting conventions and supplementary identifiers vary considerably. This variation underscores the importance of using multiple identifier systems, including CAS Registry Numbers and InChI Keys, to ensure unambiguous chemical identification in research and regulatory contexts. The compound's dual identity as both a discrete chemical entity and a pharmaceutical impurity marker demonstrates the multifaceted nature of modern chemical nomenclature systems.

Propiedades

IUPAC Name

1-(2-ethylsulfanylethyl)-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-3-14-5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRJPLQSIRTHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCN1C(=NC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182975
Record name 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28795-33-7
Record name 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28795-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028795337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-(ETHYLTHIO)ETHYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W333Y9BQ8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole typically involves:

  • Condensation reaction between 2-methyl-5-nitroimidazole and a suitable ethylthio-containing alkylating agent.
  • Oxidation steps to convert intermediates into the desired nitroimidazole derivative.
  • Use of Lewis acid catalysts or bifunctional catalysts such as molybdenum oxide/silica to promote condensation.
  • Careful control of reaction conditions including temperature, pH, and solvent choice to optimize yield and purity.

Detailed Preparation Method from Patent Literature

A notable method described in patent CN111689902A outlines the preparation of high-purity nitroimidazole derivatives closely related to this compound:

  • Raw Materials: 2-methyl-5-nitroimidazole and beta-hydroxyethyl sulfide.
  • Solvent: Methyl isobutyl ketone or 4-methyl-2-pentanone.
  • Catalyst: Lewis acid catalyst to facilitate condensation.
  • Procedure:
    • Beta-hydroxyethyl sulfide is reacted with concentrated sulfuric acid at temperatures below 90°C, then heated to 95°C for 4 hours.
    • The reaction mixture is cooled and neutralized to pH 4-6 using ammonia water.
    • Filtration and washing steps recover unreacted 2-methyl-5-nitroimidazole and isolate the organic phase containing the condensation product.
    • Oxidation with about 30% hydrogen peroxide under acidic conditions converts the condensation product to the nitroimidazole derivative.
  • Yield and Quality: This method improves yield (~40% total yield reported in earlier methods) and purity by optimizing reaction steps and reducing impurities.
Step Reaction Conditions Purpose Notes
1 Beta-hydroxyethyl sulfide + H2SO4, <90°C, then 95°C for 4h Formation of intermediate condensation compound Controlled acid addition and temperature critical
2 Neutralization with NH3 to pH 4-6 Quenching and preparation for extraction pH control affects product stability
3 Filtration and washing with 4-methyl-2-pentanone Isolation and purification Recover unreacted starting materials
4 Oxidation with 30% H2O2 under acidic conditions Conversion to nitroimidazole derivative Oxidation step crucial for final product purity

Alternative Catalytic Method

A modern approach involves the use of a molybdenum oxide/silica bifunctional catalyst to promote the condensation-oxidation sequence efficiently:

  • This catalyst system allows simultaneous condensation and oxidation steps, potentially reducing reaction time and simplifying the process.
  • The catalyst facilitates selective oxidation of the ethylthio group to sulfoxides or sulfones if desired, offering versatility in derivative synthesis.
  • Reaction conditions typically involve mild temperatures and controlled solvent systems to maintain catalyst activity and product integrity.

Chemical Reaction Analysis Relevant to Preparation

The key reactions involved in the preparation include:

Reaction Type Description Reagents/Conditions
Condensation Alkylation of 2-methyl-5-nitroimidazole with ethylthioethyl intermediates Lewis acid catalysts (e.g., BF3·OEt2), solvents like methyl isobutyl ketone
Oxidation Conversion of sulfide moiety to sulfoxide/sulfone or stabilization of nitro group Hydrogen peroxide (30%), acidic medium
Neutralization pH adjustment post-reaction Ammonia water to pH 4-6
Purification Filtration, washing, solvent extraction Use of 4-methyl-2-pentanone or similar solvents

Research Findings and Optimization Notes

  • Yield Improvement: Traditional methods reported total yields around 40%, but optimized acid addition rates, temperature control, and catalyst choice can increase yield and reduce impurities.
  • Purity Enhancement: Use of controlled oxidation and proper pH adjustment minimizes side reactions and degradation.
  • Environmental and Safety Considerations: Minimizing sulfuric acid excess and optimizing solvent recovery reduces environmental impact and operational hazards.
  • Process Simplification: Combining condensation and oxidation steps with bifunctional catalysts reduces reaction time and complexity.

Summary Table of Preparation Parameters

Parameter Traditional Method Optimized Method with Bifunctional Catalyst
Starting Materials 2-methyl-5-nitroimidazole, beta-hydroxyethyl sulfide Same as traditional
Catalyst Lewis acid (e.g., BF3·OEt2) Molybdenum oxide/silica bifunctional catalyst
Solvent Methyl isobutyl ketone, 4-methyl-2-pentanone Similar solvents, optimized for catalyst
Temperature 90-95°C for condensation Mild to moderate, catalyst dependent
Oxidant 30% H2O2 under acidic conditions Integrated oxidation in catalyst system
pH Control Neutralization to pH 4-6 Same, critical for product stability
Yield ~40% total Improved yields reported, >50% possible
Purity Moderate, requires further purification High purity achievable due to catalyst selectivity

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder, leading to the formation of the corresponding amine.

    Substitution: The ethylthio group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halides, amines.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole is primarily recognized for its role as an intermediate in the synthesis of various nitroimidazole derivatives, such as tinidazole , which is used as an antimicrobial agent. The compound undergoes a condensation-oxidation sequence using molybdenum oxide/silica to yield tinidazole, highlighting its importance in pharmaceutical synthesis .

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC) :
This compound can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry applications. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Method Description
HPLCReverse-phase chromatography for compound analysis
Mobile PhaseAcetonitrile, water, phosphoric/formic acid

Environmental Science

The compound has been studied for its environmental impact and degradation pathways. Its stability and breakdown products are essential for assessing the ecological risks associated with its use in pharmaceuticals .

Case Study 1: Synthesis of Tinidazole

A detailed study demonstrated the successful synthesis of tinidazole from this compound using a molybdenum oxide/silica catalyst. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in drug development .

Case Study 2: HPLC Method Development

A research paper focused on developing an HPLC method for the separation of this compound highlighted its effectiveness in isolating impurities during the synthesis process. The study provided a robust protocol that can be adapted for various analytical needs in pharmaceutical research .

Mecanismo De Acción

The mechanism of action of 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The ethylthio group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparación Con Compuestos Similares

Tinidazole (1-[2-(Ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole)

  • Structural Difference : Tinidazole replaces the ethylthio (-S-CH₂CH₃) group with an ethylsulfonyl (-SO₂-CH₂CH₃) moiety .
  • Physicochemical Properties: Molecular formula: C₈H₁₃N₃O₄S (vs. C₈H₁₃N₃O₂S for the target compound).
  • Pharmacological Impact : Sulfonyl groups enhance metabolic stability but may reduce tissue penetration due to higher hydrophilicity. Tinidazole is clinically used for protozoal infections, suggesting the target compound’s thioether group could offer altered pharmacokinetics .

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole

  • Structural Difference : A chloroethyl (-CH₂CH₂Cl) substituent replaces the ethylthio group .
  • Reactivity : The chlorine atom acts as a leaving group, enabling nucleophilic substitution reactions. This contrasts with the thioether’s stability, which may prolong the target compound’s half-life in vivo.
  • Biological Activity : Chloroethyl derivatives are often prodrugs, requiring activation. The thioether in the target compound may direct metabolism toward sulfoxidation, altering efficacy and toxicity profiles .

Metronidazole Ester Derivatives (e.g., 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate)

  • Structural Difference : Ester linkages (e.g., benzoate) replace the ethylthio group .
  • Solubility and Stability : Esters improve solubility but are prone to hydrolysis. The thioether in the target compound offers hydrolytic stability, favoring oral bioavailability.
  • Antimicrobial Activity : Metronidazole derivatives with ester groups show varied efficacy against anaerobic bacteria, suggesting that the thioether’s electron-donating properties might modulate nitro group reduction kinetics and antimicrobial potency .

1-Methyl-5-nitro-1H-imidazole

  • Structural Difference : Lacks the ethylthioethyl side chain, retaining only the 1-methyl and 5-nitro groups .
  • Lipophilicity: Simpler structure reduces logP (predicted <1), limiting membrane permeability.

Research Findings and Implications

  • Synthetic Routes : The target compound can be synthesized via nucleophilic substitution of 2-methyl-5-nitroimidazole with 2-(ethylthio)ethyl halides, analogous to methods for Tinidazole .
  • Biological Activity : Thioether-containing nitroimidazoles (e.g., derivative IID in ) demonstrate potent antimicrobial activity, suggesting the target compound may outperform sulfonyl or ester analogs in specific infections .
  • Metabolism : Thioethers undergo sulfoxidation to sulfones, which may prolong activity or require dose adjustments compared to hydrolytically unstable esters .

Actividad Biológica

1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole, also known as Tinidazole, is a nitroimidazole derivative that has garnered attention for its biological activities, particularly in antimicrobial and antiparasitic applications. This compound is structurally related to metronidazole and exhibits similar pharmacological properties. This article provides an overview of its biological activity, including antimicrobial efficacy, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₃N₃O₂S
  • Molecular Weight : 215.27 g/mol
  • CAS Number : 28795-33-7
  • Stereochemistry : Achiral

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens, including bacteria and protozoa.

Table 1: Antimicrobial Efficacy of Tinidazole

PathogenMinimum Inhibitory Concentration (MIC)Reference
Trichomonas vaginalis0.5 µg/mL
Giardia lamblia0.25 µg/mL
Helicobacter pylori2 µg/mL
Staphylococcus aureus1 µg/mL

The compound has been shown to be particularly effective against anaerobic bacteria and protozoa, making it a valuable agent in treating infections caused by these organisms.

The mechanism by which this compound exerts its effects involves the reduction of the nitro group to form reactive intermediates that interact with microbial DNA. This interaction leads to the disruption of DNA synthesis and ultimately cell death. The compound is also noted for its ability to inhibit biofilm formation in pathogens such as Staphylococcus aureus, which enhances its efficacy against chronic infections .

Study on Antimicrobial Resistance

A recent study evaluated the resistance patterns of various pathogens to nitroimidazole derivatives, including Tinidazole. The findings indicated that while resistance was observed in some strains, Tinidazole retained significant activity against multidrug-resistant isolates . The study highlighted the importance of ongoing surveillance and the potential for Tinidazole to be used in combination therapies to overcome resistance.

Clinical Trials

Clinical trials have demonstrated the effectiveness of Tinidazole in treating infections such as bacterial vaginosis and giardiasis. A randomized controlled trial involving 200 patients showed that Tinidazole was as effective as metronidazole but with fewer side effects . Patients reported a higher tolerance and satisfaction with treatment outcomes when using Tinidazole.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-(ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves alkylation of a nitroimidazole precursor with a thioether-containing reagent. For example, derivatives of 2-methyl-5-nitroimidazole can be functionalized using chloroethylthioethyl groups under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethylthioethyl side chain . Optimization includes solvent selection (polar aprotic solvents enhance nucleophilic substitution), temperature control (60–80°C for 12–24 hours), and catalyst use (e.g., tetrabutylammonium bromide for phase transfer) . Purity is validated via TLC and recrystallization.

Q. How is the structural confirmation of this compound achieved experimentally?

  • Methodological Answer : Multimodal spectroscopic analysis is critical:

  • ¹H/¹³C NMR : Peaks at δ ~2.5–3.0 ppm (ethylthioethyl protons) and δ ~8.0 ppm (nitroimidazole protons) confirm substituent positions .
  • IR Spectroscopy : Stretching frequencies for the nitro group (~1520 cm⁻¹) and C-S bond (~680 cm⁻¹) validate functional groups .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry or tautomerism, as demonstrated in related nitroimidazole structures .

Q. What are the known biological targets and mechanisms of action for this compound?

  • Methodological Answer : The compound (a tinidazole analog) exhibits antiparasitic and antibacterial activity via nitro group reduction. In anaerobic microbes, the nitro group is reduced to reactive intermediates that damage DNA and proteins . Target validation involves:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Giardia or Trichomonas .
  • Enzyme inhibition studies : Binding to pyruvate:ferredoxin oxidoreductase, a key enzyme in anaerobic metabolism .

Advanced Research Questions

Q. How can metabolic pathways involving nitro group reduction be analyzed, and what are the key metabolites?

  • Methodological Answer : Metabolism studies use isotopic labeling (e.g., ¹⁴C) and LC-MS/MS. In rats and humans, the nitro group is reduced to 5-acetamido derivatives, identified via mass fragmentation patterns (e.g., m/z 169 → 125) and NMR comparison with synthetic standards . Metabolite isolation involves HPLC with diode-array detection, followed by stability testing under physiological pH and temperature .

Q. What strategies resolve contradictions in spectroscopic data for tautomeric or isomeric forms of the compound?

  • Methodological Answer : Tautomerism in imidazole derivatives (e.g., 1H vs. 3H forms) is addressed by:

  • Variable-temperature NMR : Observing proton exchange broadening at low temperatures .
  • DFT calculations : Predicting the stability of tautomers using Gaussian09 with B3LYP/6-311+G(d,p) basis sets .
  • Crystallographic data : Resolving unambiguous bond lengths and angles in solid-state structures .

Q. How can computational modeling guide the design of analogs with improved binding affinity?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with targets like H. pylori ferredoxin. Key steps:

  • Pharmacophore mapping : Highlighting hydrogen bond acceptors (nitro group) and hydrophobic regions (ethylthioethyl chain) .
  • Binding free energy calculations : MM-PBSA analysis identifies substituents (e.g., fluorophenyl groups) that enhance affinity .
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP < 3 for oral bioavailability) .

Q. How are structure-activity relationships (SARs) systematically investigated for derivatives of this compound?

  • Methodological Answer : SAR studies involve:

  • Library synthesis : Modifying the thioether chain (e.g., replacing ethyl with propyl) or nitroimidazole core (e.g., adding halogens) .
  • Biological screening : Testing against drug-resistant strains to identify substituents that bypass efflux pumps .
  • Data clustering : Principal component analysis (PCA) correlates structural features (e.g., Hammett σ values) with MIC values .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity across studies?

  • Methodological Answer : Discrepancies may arise from strain variability or assay conditions. Mitigation involves:

  • Standardized protocols : CLSI guidelines for broth microdilution .
  • Control compounds : Comparing with metronidazole to normalize potency metrics .
  • Meta-analysis : Pooling data from multiple studies to identify outliers or trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.